molecular formula C15H13ClO2 B7763233 [1,1'-Biphenyl]-4-propanoicacid, 4'-chloro- CAS No. 893641-18-4

[1,1'-Biphenyl]-4-propanoicacid, 4'-chloro-

Cat. No.: B7763233
CAS No.: 893641-18-4
M. Wt: 260.71 g/mol
InChI Key: JJJCGMLNDUTSPD-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-propanoicacid, 4’-chloro-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a propanoic acid group at the 4-position and a chlorine atom at the 4’-position. The molecular structure of this compound allows it to exhibit unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorine atom in [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is used to study the interactions between biphenyl derivatives and biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicine, derivatives of [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities .

Industry: In industrial applications, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: The presence of both the propanoic acid group and the chlorine atom in [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- makes it unique. This combination allows for specific interactions and reactivity that are not observed in similar compounds. Its versatility in various chemical reactions and applications highlights its importance in scientific research and industrial processes .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-14-8-6-13(7-9-14)12-4-1-11(2-5-12)3-10-15(17)18/h1-2,4-9H,3,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCGMLNDUTSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362687
Record name [1,1'-Biphenyl]-4-propanoicacid, 4'-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893641-18-4
Record name [1,1'-Biphenyl]-4-propanoicacid, 4'-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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